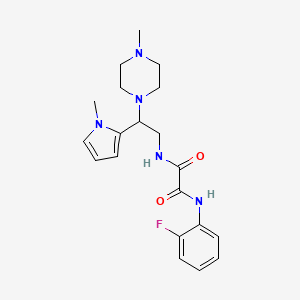![molecular formula C22H26N4O2 B2991903 4-methyl-5-[2-(4-phenylpiperazino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 866156-82-3](/img/structure/B2991903.png)
4-methyl-5-[2-(4-phenylpiperazino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-5-[2-(4-phenylpiperazino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a complex organic compound belonging to the class of benzodiazepines. This compound is characterized by its intricate molecular structure, which includes a benzodiazepine core, a phenylpiperazine moiety, and a methyl group. Benzodiazepines are known for their sedative, anxiolytic, and muscle relaxant properties, making this compound of interest in various scientific and medical fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-[2-(4-phenylpiperazino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves multiple steps, starting with the construction of the benzodiazepine core One common approach is to start with a suitable precursor such as 2-aminobenzophenone, which undergoes cyclization with hydrazine to form the benzodiazepine ring system
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired stereochemistry and minimize the formation of by-products. Purification techniques such as recrystallization or chromatography would be employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms, which can alter the compound's reactivity.
Substitution: : The replacement of one functional group with another, which can change the compound's biological activity.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can yield alcohols or amines. Substitution reactions can result in the formation of new derivatives with altered biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of benzodiazepines on various biological systems. It can serve as a tool to investigate the mechanisms of action of these drugs and their potential therapeutic applications.
Medicine
Medically, this compound has potential applications as an anxiolytic or sedative agent. Its ability to modulate the activity of neurotransmitters such as GABA (gamma-aminobutyric acid) makes it a candidate for the development of new medications for anxiety and sleep disorders.
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs. Its structural complexity and biological activity make it a valuable target for drug discovery and development.
Wirkmechanismus
The mechanism by which 4-methyl-5-[2-(4-phenylpiperazino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one exerts its effects involves the modulation of neurotransmitter systems. Specifically, it enhances the activity of GABA, an inhibitory neurotransmitter, by binding to GABA receptors in the central nervous system. This binding increases the opening frequency of chloride ion channels, leading to hyperpolarization of neurons and a decrease in neuronal excitability. The compound's phenylpiperazine moiety may also interact with other receptors, contributing to its overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: : A well-known benzodiazepine used for its anxiolytic and sedative properties.
Alprazolam: : Another benzodiazepine with similar uses, known for its rapid onset of action.
Clonazepam: : Used primarily for the treatment of seizures, it shares structural similarities with the compound .
Uniqueness
4-methyl-5-[2-(4-phenylpiperazino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to its specific structural features, such as the presence of the phenylpiperazine moiety. This structural difference may confer distinct pharmacological properties compared to other benzodiazepines, potentially leading to different therapeutic applications and side effect profiles.
Eigenschaften
IUPAC Name |
4-methyl-5-[2-(4-phenylpiperazin-1-yl)acetyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-17-15-21(27)23-19-9-5-6-10-20(19)26(17)22(28)16-24-11-13-25(14-12-24)18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCLXNZLSQMNNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
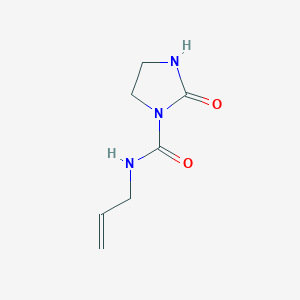
![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2991825.png)
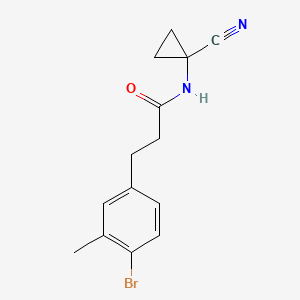

![2-(2-Ethyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2991831.png)
![5-bromo-2-chloro-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2991832.png)
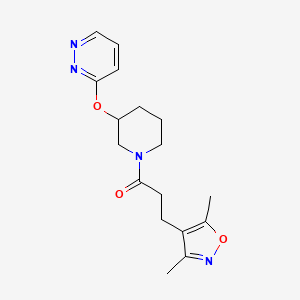
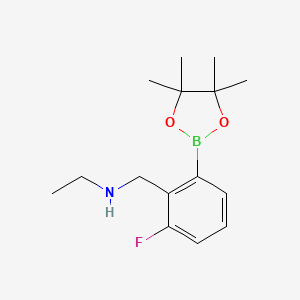
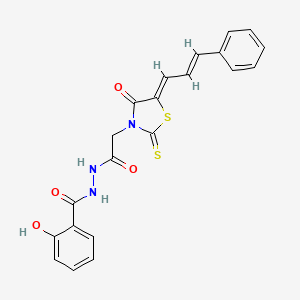
![3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2991836.png)
![[4-(1,3,4-Oxadiazol-2-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2991837.png)
![2-chloro-N-[2-(dimethylamino)-3-phenylpropyl]pyridine-4-carboxamide](/img/structure/B2991838.png)
![Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2991840.png)
